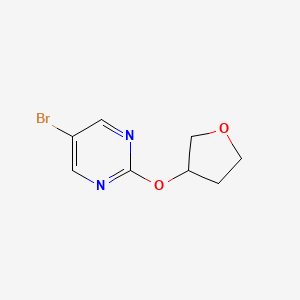
Cyclobutane-1,1-dicarboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,1-dicarboxylic acid benzyl ester is an organic compound that features a cyclobutane ring substituted with two carboxylic acid groups at the 1-position, which are esterified with benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclobutane-1,1-dicarboxylic Acid
Starting Material: Cyclobutane-1,1-dicarboxylic acid.
Reagents: Benzyl alcohol, a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The mixture is heated to promote esterification, and the product is purified by recrystallization or chromatography.
-
Industrial Production Methods
Large-Scale Esterification: Similar to the laboratory method but scaled up. Continuous flow reactors may be used to improve efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in aqueous or acidic medium.
Products: Oxidation of the benzyl ester group can lead to the formation of the corresponding carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the ester group to the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Typically performed in the presence of a base like triethylamine.
Products: Substitution of the ester group with the nucleophile, forming amides or other esters.
Applications De Recherche Scientifique
Chemistry
Building Block in Organic Synthesis: Cyclobutane-1,1-dicarboxylic acid benzyl ester is used as a precursor in the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in cycloaddition reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and mechanism.
Medicine
Pharmaceutical Development: Potential use in the synthesis of drug candidates. The cyclobutane ring is a common motif in antiviral and anticancer agents.
Industry
Polymer Chemistry: Used in the synthesis of cyclobutane-containing polymers, which have unique mechanical and thermal properties.
Mécanisme D'action
The mechanism by which cyclobutane-1,1-dicarboxylic acid benzyl ester exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for esterases, undergoing hydrolysis to release cyclobutane-1,1-dicarboxylic acid and benzyl alcohol. The cyclobutane ring can also participate in ring-opening reactions, which are useful in synthetic organic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Cyclobutane-1,1-dicarboxylic Acid
Comparison: Lacks the ester group, making it more hydrophilic and reactive towards nucleophiles.
-
Cyclobutane-1,1-dicarboxylic Acid Dimethyl Ester
Comparison: Contains methyl ester groups instead of benzyl, leading to different solubility and reactivity profiles.
-
Cyclobutane-1,1-dicarboxylic Acid Diethyl Ester
Comparison: Similar to the dimethyl ester but with ethyl groups, affecting its physical properties and reactivity.
Uniqueness
Cyclobutane-1,1-dicarboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical and physical properties. The benzyl group can participate in additional reactions, such as hydrogenation or deprotection, providing versatility in synthetic applications.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
1-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c14-11(15)13(7-4-8-13)12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) |
Clé InChI |
ODMUQWJTMHTQPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


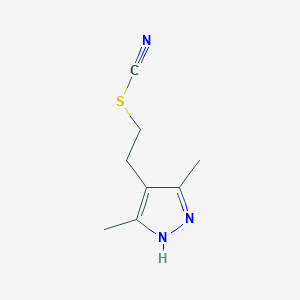
![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
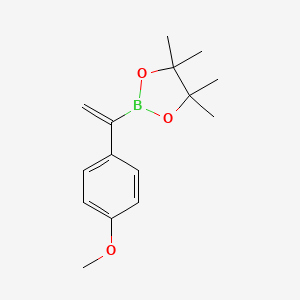
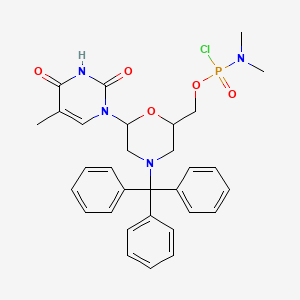
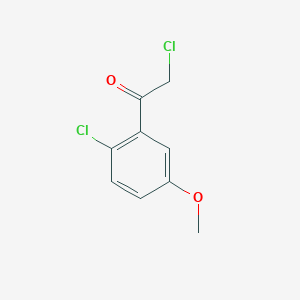

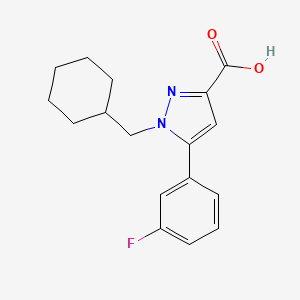

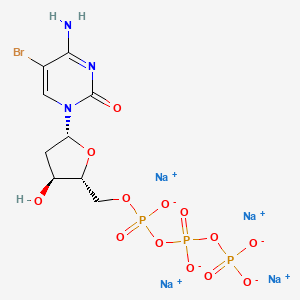
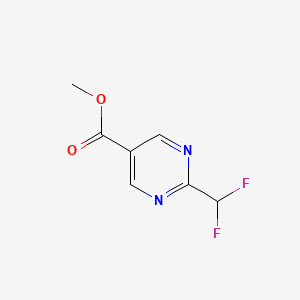
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)


